molecular formula C18H20BrN B1375862 3-Bromo-9-hexyl-9H-carbazole CAS No. 156972-74-6

3-Bromo-9-hexyl-9H-carbazole

Cat. No. B1375862
M. Wt: 330.3 g/mol
InChI Key: HYUCKXZMLJFXSS-UHFFFAOYSA-N
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Description

3-Bromo-9-hexyl-9H-carbazole is a compound with the molecular formula C18H20BrN and a molecular weight of 330.27 . It appears as a white to light yellow powder or crystal .


Synthesis Analysis

While specific synthesis methods for 3-Bromo-9-hexyl-9H-carbazole were not found, a general synthesis method for 3-Bromo-9H-carbazole involves the use of N-bromosuccinimide in dimethylformamide .


Molecular Structure Analysis

The molecular structure of 3-Bromo-9-hexyl-9H-carbazole consists of a carbazole unit with a bromine atom at the 3-position and a hexyl chain at the 9-position .


Physical And Chemical Properties Analysis

3-Bromo-9-hexyl-9H-carbazole is a solid at 20 degrees Celsius . The compound has a melting point range of 47.0 to 51.0 degrees Celsius .

Scientific Research Applications

Photophysical Properties and Synthesis Techniques

3-Bromo-9-hexyl-9H-carbazole derivatives have been synthesized and characterized to explore their photophysical properties. Studies like the one conducted by Kremser et al. (2008) have shown that these compounds exhibit significant shifts in absorption and emission maxima when electron-withdrawing groups are introduced. The findings are crucial for developing new materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Kremser et al., 2008).

Chemical Reactivity and Modification

Research has also focused on the chemical reactivity and modification of carbazole derivatives. A study by Iraqi et al. (2006) explored the postmodification of poly(9-alkyl-9H-carbazole-2,7-diyl)s, revealing the potential of brominated polymer as a precursor for further functionalization. This research opens doors to the synthesis of new polymers with diverse functional groups, expanding the utility of carbazole-based materials in various scientific applications (Iraqi et al., 2006).

Environmental and Biological Studies

In the realm of environmental science, the toxicity and interaction of polyhalogenated carbazoles with human receptors have been a subject of study. A recent research by Armas and Apodaca (2022) employed molecular docking to investigate the potential toxicity of these compounds, specifically their interactions with the human androgen receptor. This study is crucial for understanding the environmental impact of these pollutants and their potential risks to human health (Armas & Apodaca, 2022).

Photovoltaic Applications

The development of organic dyes for dye-sensitized solar cells is another intriguing application. Research by Su et al. (2017) on triarylamine organic dyes containing the 9-hexyl-2-(hexyloxy)-9H-carbazole demonstrates the potential of carbazole derivatives in enhancing the efficiency of solar energy conversion. These findings are integral to the advancement of renewable energy technologies (Su et al., 2017).

Antimicrobial and Antitumor Properties

Carbazole derivatives have been evaluated for their antimicrobial and antitumor properties. Studies like the one conducted by Salih et al. (2016) have synthesized new heterocyclic derivatives of 9H-carbazole and tested them as antimicrobial agents, providing insights into the potential pharmaceutical applications of these compounds (Salih et al., 2016).

Safety And Hazards

3-Bromo-9-hexyl-9H-carbazole can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

Carbazole derivatives, such as 3-Bromo-9-hexyl-9H-carbazole, are attractive for their potential applications in various organic optoelectronic devices . They exhibit fluorescence in the near-infrared region of the spectrum, making them promising compounds for use as an active emitting layer in near-infrared organic light-emitting diodes (OLEDs) and other possible applications as infrared luminophores .

properties

IUPAC Name

3-bromo-9-hexylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19)10-11-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUCKXZMLJFXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40778751
Record name 3-Bromo-9-hexyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-9-hexyl-9H-carbazole

CAS RN

156972-74-6
Record name 3-Bromo-9-hexyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-9-hexyl-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
P Naik, R Su, MR Elmorsy, A El-Shafei, AV Adhikari - Dyes and Pigments, 2018 - Elsevier
… Then a solution of 2 (1 g of 3-bromo-9-hexyl-9H-carbazole dissolved in 10 mL of EDC solvent) was added to reaction mixture dropwise while stirring at room temperature. The reaction …
Number of citations: 56 www.sciencedirect.com
P Naik, R Su, MR Elmorsy, A El-Shafei… - Photochemical & …, 2018 - Springer
… Then, a solution of 2 (1 g of 3-bromo-9-hexyl-9H-carbazole dissolved in 10 mL of EDC solvent) was added to the reaction mixture dropwise under stirring and stirring was continued for …
Number of citations: 46 link.springer.com
MR Elmorsy, SA Badawy, KE Salem, AA Fadda… - … of Photochemistry and …, 2023 - Elsevier
… 3-bromo-9-hexyl-9H-carbazole (3) was obtained by the bromination reaction of 9-hexylcarbazole (2) with N-bromosuccinimide (NBS) in dichloromethane as previously described in the …
Number of citations: 11 www.sciencedirect.com
P Naik, R Su, MR Elmorsy, DD Babu, A El-Shafei… - … of Photochemistry and …, 2017 - Elsevier
… The required intermediate 3-bromo-9-hexyl-9H-carbazole (2) was synthesized from 3-bromo… C single bond C Suzuki cross coupling of 3-bromo-9-hexyl-9H-carbazole (2) with 4-formyl …
Number of citations: 46 www.sciencedirect.com
S Mallick, S Maddala, K Kollimalayan… - The Journal of …, 2018 - ACS Publications
… To the two-neck, round-bottom flask equipped with a magnetic stir bar and fitted with reflux condenser were added 3-bromo-9-hexyl-9H-carbazole (400 mg, 1.21 mmol), 2-([1,1′-…
Number of citations: 43 pubs.acs.org
A Afrin - New Journal of Chemistry, 2023 - pubs.rsc.org
… 3 which resulted in the formation of 3-bromo-9-hexyl-9H-carbazole (2) in a moderately good … –Miyaura cross-coupling reaction of 3-bromo-9-hexyl-9H-carbazole (2) and bis(pinacolato)…
Number of citations: 0 pubs.rsc.org
E Arbačiauskienė, K Kazlauskas, A Miasojedovas… - Synthetic metals, 2010 - Elsevier
… To a solution of 3-bromo-9-hexyl-9H-carbazole [23] (329 mg, 1 mmol) in 5 ml of absolute THF under inert atmosphere at −78 C n-BuLi (2.5 M in hexane, 0.4 ml, 1 mmol) was added …
Number of citations: 33 www.sciencedirect.com
G Koyyada, PK CH, P Salvatori, G Marotta… - Inorganica Chimica …, 2016 - Elsevier
Three new terpyridine-based ruthenium complexes, named as MC124, MC125 and MC127, were synthesized and employed as sensitizers in dye sensitized solar cells. The MC dyes …
Number of citations: 18 www.sciencedirect.com
T Moore - 2008 - etheses.dur.ac.uk
Organic Light Emitting Diodes (OLEDs) are a relatively new multi-disciplinary research area. Much of the interest generated by OLEDs is due to their commercial potential as market …
Number of citations: 1 etheses.dur.ac.uk
TJ Lu, PH Lin, KM Lee, CY Liu - European Journal of Organic …, 2017 - Wiley Online Library
… 9-Hexyl-3-(thiophen-2-yl)-9H-carbazole (3f): This compound was prepared from 1a (420 mg, 5.00 mmol), 3-bromo-9-hexyl-9H-carbazole (2f; 330 mg, 1.00 mmol), Pd(OAc) 2 (12 mg, …

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